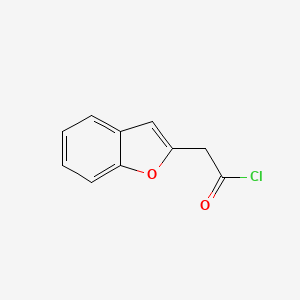

3-Benzofuranacetylchloride

Description

3-Acetylbenzoyl chloride (CAS 31076-85-4) is an aromatic acyl chloride derivative characterized by a benzoyl chloride backbone substituted with an acetyl group (-COCH₃) at the 3-position of the benzene ring. Its molecular formula is C₉H₇ClO₂, with a molar mass of 182.60 g/mol. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and other acetylated derivatives .

Propriétés

Formule moléculaire |

C10H7ClO2 |

|---|---|

Poids moléculaire |

194.61 g/mol |

Nom IUPAC |

2-(1-benzofuran-2-yl)acetyl chloride |

InChI |

InChI=1S/C10H7ClO2/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2 |

Clé InChI |

ZKVGHBXQEGVOFH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=C(O2)CC(=O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du chlorure de 3-benzofuranacétyle implique généralement l'acylation du 3-benzofurane avec du chlorure d'acétyle. La réaction est généralement réalisée en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium (AlCl3) dans des conditions anhydres. Le schéma réactionnel général est le suivant :

3-Benzofurane+Chlorure d'acétyleAlCl3{_svg_1}Chlorure de 3-benzofuranacétyle

Méthodes de production industrielle : La production industrielle du chlorure de 3-benzofuranacétyle suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la distillation et la cristallisation sont courantes dans les milieux industriels.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure de 3-benzofuranacétyle subit diverses réactions chimiques, notamment :

Réactions de substitution : Il peut participer à des réactions de substitution nucléophile où le groupe chlorure d'acétyle est remplacé par d'autres nucléophiles.

Réactions d'oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.

Réactions de réduction : La réduction du chlorure de 3-benzofuranacétyle peut donner des alcools ou d'autres produits réduits.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines, les alcools et les thiols. Les réactions sont généralement effectuées dans des solvants polaires tels que le dichlorométhane ou l'acétonitrile.

Réactions d'oxydation : Des oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont utilisés.

Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont employés.

Produits majeurs :

Réactions de substitution : Les produits comprennent des dérivés de benzofurane substitués.

Réactions d'oxydation : Les produits comprennent des acides benzofurancarboxyliques.

Réactions de réduction : Les produits comprennent des alcools de benzofurane.

4. Applications de la recherche scientifique

Le chlorure de 3-benzofuranacétyle a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de composés hétérocycliques.

Biologie : Le composé est utilisé dans le développement de molécules biologiquement actives, notamment des inhibiteurs enzymatiques et des modulateurs de récepteurs.

Médecine : Il sert de précurseur dans la synthèse de produits pharmaceutiques ayant des propriétés anti-inflammatoires, anticancéreuses et antivirales.

Industrie : Le chlorure de 3-benzofuranacétyle est utilisé dans la production d'agrochimiques, de colorants et de polymères.

5. Mécanisme d'action

Le mécanisme d'action du chlorure de 3-benzofuranacétyle dépend de son application spécifique. En chimie médicinale, il agit comme un élément constitutif des médicaments qui ciblent diverses voies moléculaires. Par exemple, il a été démontré que les dérivés de benzofurane inhibent des enzymes telles que l'anhydrase carbonique et la tyrosinase, qui sont impliquées dans les processus pathologiques. Le groupe chlorure d'acétyle du composé lui permet de réagir avec les nucléophiles, formant des liaisons covalentes avec les molécules cibles et modulant leur activité.

Composés similaires :

Chlorure de 2-benzofuranacétyle : Structure similaire, mais avec le groupe chlorure d'acétyle en position 2.

Acide 3-benzofurancarboxylique : Un dérivé oxydé du chlorure de 3-benzofuranacétyle.

3-Benzofuranméthanol : Un dérivé réduit du chlorure de 3-benzofuranacétyle.

Unicité : Le chlorure de 3-benzofuranacétyle est unique en raison de sa réactivité spécifique et de la position du groupe chlorure d'acétyle. Cela en fait un intermédiaire polyvalent pour la synthèse d'une large gamme de composés biologiquement actifs. Sa capacité à subir diverses réactions chimiques et à former des produits stables ajoute à sa valeur dans la recherche et les applications industrielles.

Applications De Recherche Scientifique

3-Benzofuranacetylchloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals with anti-inflammatory, anti-cancer, and anti-viral properties.

Industry: 3-Benzofuranacetylchloride is used in the production of agrochemicals, dyes, and polymers.

Mécanisme D'action

The mechanism of action of 3-Benzofuranacetylchloride depends on its specific application. In medicinal chemistry, it acts as a building block for drugs that target various molecular pathways. For example, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which are involved in disease processes. The compound’s acetyl chloride group allows it to react with nucleophiles, forming covalent bonds with target molecules and modulating their activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituent(s) |

|---|---|---|---|---|

| 3-Acetylbenzoyl chloride | 31076-85-4 | C₉H₇ClO₂ | 182.60 | Acetyl (-COCH₃) |

| 3-Fluorobenzenesulfonyl chloride | 701-27-9 | C₆H₄ClFO₂S | 194.61 | Fluorine (-F), sulfonyl (-SO₂) |

| 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 | C₈H₄ClF₃O | 208.57 | Trifluoromethyl (-CF₃) |

| Benzoyl chloride, 3-(chlorosulfonyl)- | N/A | C₇H₄Cl₂O₃S | 239.08 | Chlorosulfonyl (-SO₂Cl) |

Key Observations:

- Electron-Withdrawing Effects : Substituents like -CF₃ (trifluoromethyl) and -SO₂Cl (chlorosulfonyl) are strong electron-withdrawing groups (EWGs), which increase the electrophilicity of the carbonyl carbon in benzoyl chlorides, enhancing reactivity toward nucleophilic substitution . In contrast, the acetyl group (-COCH₃) in 3-acetylbenzoyl chloride is a moderate EWG, leading to intermediate reactivity .

- Steric Considerations : The bulky -CF₃ group in 3-(trifluoromethyl)benzoyl chloride may hinder reaction kinetics in sterically demanding environments compared to the smaller acetyl group .

- Solubility and Stability : Sulfonyl chlorides (e.g., 3-fluorobenzenesulfonyl chloride) are generally more polar and hygroscopic than benzoyl chlorides due to the sulfonyl group, which impacts storage and handling requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.